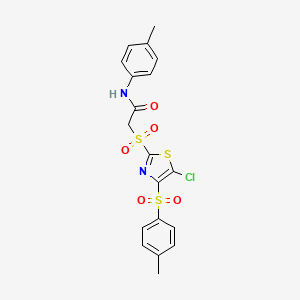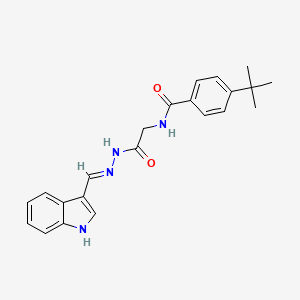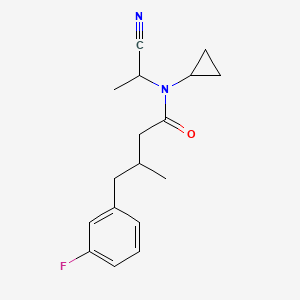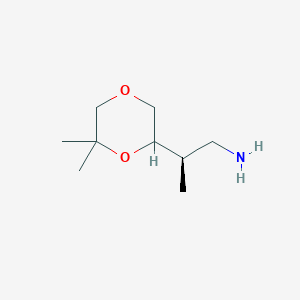![molecular formula C9H7F3N4O B2549493 {1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 930004-85-6](/img/structure/B2549493.png)
{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a 1,2,3-triazole ring. The trifluoromethyl group is known to impart unique physical and chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group, the pyridine ring, and the 1,2,3-triazole ring are all likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group, the pyridine ring, and the 1,2,3-triazole ring. These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group, the pyridine ring, and the 1,2,3-triazole ring. The trifluoromethyl group is known to impart unique physical and chemical properties to the molecule .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl: methanol can serve as a versatile ligand in supramolecular chemistry. Its bidentate nature allows it to coordinate with metal ions, forming stable complexes. Researchers have synthesized metal complexes using this ligand, which exhibit luminescent properties and find applications in sensing and catalysis .
Catalysis
The compound’s trifluoromethyl group influences its electronic properties and lipophilicity. As a ligand, it participates in catalytic reactions. Researchers have explored its use in various catalytic processes, such as cross-coupling reactions and amination reactions. These applications benefit from the ligand’s stability and ability to modulate reactivity .
Ion Sensing
The unique structure of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl methanol makes it suitable for ion sensing. By incorporating this ligand into sensors, researchers can detect specific metal ions or other analytes. The ligand’s binding affinity and selectivity contribute to its effectiveness in ion-sensing applications .
Drug Development
Researchers have investigated the cytotoxic activity of metal complexes containing this ligand. These complexes could potentially serve as anticancer agents. Additionally, the ligand’s ability to bind with DNA molecules opens avenues for drug design and delivery systems .
Synthetic Chemistry
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl: methanol acts as a building block in synthetic chemistry. It introduces trifluoromethylpyridine (TFMP) groups into other molecules, leading to the development of novel compounds with unique properties. Crop protection and pharmaceutical research benefit from this synthetic versatility.
Antiviral Agents
While not directly studied for antiviral properties, the compound’s structural features make it an interesting candidate. Researchers have synthesized derivatives with similar motifs (e.g., pyrrole derivatives) for antiviral applications. In vitro and in silico assessments could reveal its potential in this field .
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, agrochemical research, and others could be explored .
Propiedades
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-1-2-8(13-3-6)16-4-7(5-17)14-15-16/h1-4,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZZNNGIHSTWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930004-85-6 |
Source


|
| Record name | {1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Furan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2549411.png)

![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)
![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)

![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

